molecular formula C10H12N2O2 B1393260 Methyl 6-(cyclopropylamino)nicotinate CAS No. 1228671-54-2

Methyl 6-(cyclopropylamino)nicotinate

Cat. No.: B1393260
CAS No.: 1228671-54-2
M. Wt: 192.21 g/mol
InChI Key: RWZOTLSTVANHLR-UHFFFAOYSA-N
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Description

Methyl 6-(cyclopropylamino)nicotinate (CAS 1228671-54-2) is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21. This methyl ester of a substituted nicotinic acid is a key synthetic intermediate in pharmaceutical research and development. Its structure features a cyclopropylamino group at the 6-position of the nicotinate ring, making it a valuable building block for the synthesis of more complex molecules. A prominent application of this compound and its derivatives is in the synthesis of active pharmaceutical ingredients (APIs). Research indicates its structural analogs are critical intermediates in the cost-effective, large-scale production of therapeutics such as the HIV drug Nevirapine . Furthermore, nicotinate ester derivatives are investigated for their potential as antagonists for specific receptors, such as the P2Y12 receptor, highlighting their utility in early-stage drug discovery for various therapeutic areas . Researchers value this compound for its role in constructing novel chemical entities, particularly in exploring structure-activity relationships (SAR) during the optimization of lead compounds. This compound is for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

methyl 6-(cyclopropylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)7-2-5-9(11-6-7)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZOTLSTVANHLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 2-Cyclopropylamino-nicotinic Acid (2-CAN)

Reaction Conditions

Parameter Value
Starting Material 2-Chloronicotinonitrile
Reactant Cyclopropylamine (CPA)
Solvent System Trimethylamine, isopropyl alcohol, or 3-picoline
Temperature 140°C
Pressure 60 psi (N₂ gas)
Reaction Time 12 hours (reflux)
Purification pH adjustment to 6, precipitation at 0–5°C

Procedure

  • Combine 2-chloronicotinonitrile, CPA, and solvent in a pressurized reactor.
  • Heat to 140°C under 60 psi N₂ pressure.
  • Cool, adjust pH to 6 with HCl, and precipitate 2-CAN.
  • Isolate via filtration (yield: >90% purity confirmed by HPLC).

Step 2: Esterification to Methyl 6-(Cyclopropylamino)nicotinate

Reaction Conditions

Parameter Value
Starting Material 2-CAN
Esterification Agent Methanol (with acid catalyst)
Temperature 40–50°C (exothermic)
Reaction Time 1–2 hours
Monitoring HPLC for completion

Procedure

  • React 2-CAN with methanol under acidic conditions.
  • Stir until HPLC confirms full conversion (retention time: 3.2 min).
  • Isolate via solvent evaporation and recrystallization.

Analytical Characterization

Key quality control methods for this compound synthesis:

HPLC/UPLC Parameters

Method Column Gradient Flow Rate Detection
HPLC (Agilent 1260) Poroshell 120 EC-C₁₈ (2.7 µm) 5% → 95% ACN in 6.5 min 1.5 mL/min UV 254 nm
UPLC (Waters Acuity) BEH C₁₈ (1.7 µm) 5% → 90% ACN in 9.0 min 0.6 mL/min 3D plot

Critical Impurities

  • Unreacted 2-chloronicotinonitrile (<0.1% by HPLC).
  • Cyclopropylamine residuals (<50 ppm).

Yield and Scalability Data

Parameter Step 1 (2-CAN) Step 2 (Me-CAN)
Typical Yield 85–92% 88–95%
Purity Post-Purification >99.5% >99.8%
Scalability Pilot-scale batches (10–100 kg) validated.

Comparative Advantages

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(cyclopropylamino)nicotinate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The cyclopropylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation Products: Various oxidized derivatives of the compound.

    Reduced Forms: Different reduced forms depending on the reducing agent used.

    Substituted Derivatives: Compounds with substituted functional groups replacing the cyclopropylamino group.

Scientific Research Applications

Methyl 6-(cyclopropylamino)nicotinate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(cyclopropylamino)nicotinate involves its interaction with specific molecular targets and pathways. The compound is thought to exert its effects through:

    Peripheral Vasodilation: Enhancing local blood flow at the site of application.

    Release of Prostaglandin D2: Promoting the release of prostaglandin D2, which acts locally due to its short half-life.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Methyl 6-(cyclopropylamino)nicotinate, highlighting differences in substituents, physicochemical properties, and applications:

Compound Substituent Molecular Formula Molecular Weight Key Applications Safety Profile
Methyl 6-methylnicotinate 6-methyl C₈H₉NO₂ 151.16 Pharmaceutical intermediate, treatment of CNS disorders Skin/eye irritant (H315, H319); respiratory irritant (H335)
Methyl 6-chloronicotinate 6-chloro C₇H₆ClNO₂ 171.58 Pesticide metabolite analysis (e.g., Acetamiprid) Limited safety data; likely reactive due to chlorine substituent
Methyl 6-(1-pyrrolidinyl)nicotinate 6-pyrrolidinyl C₁₁H₁₄N₂O₂ 206.24 Not specified in evidence; inferred use in organic synthesis No direct safety data; pyrrolidinyl group may enhance lipophilicity
Methyl 6-(bromomethyl)nicotinate 6-(bromomethyl) C₈H₈BrNO₂ 230.06 Reactive intermediate for cross-coupling reactions High reactivity due to bromine; hazardous decomposition products under heat
This compound 6-(cyclopropylamino) Not provided Not provided Hypothesized use in cardiovascular/metabolic therapies (based on structural analogs ) No direct data; cyclopropylamino group may reduce toxicity compared to halogens

Key Structural and Functional Differences:

Substituent Effects: Methyl groups (e.g., Methyl 6-methylnicotinate) enhance stability and reduce reactivity, making them suitable for pharmaceutical intermediates . Chlorine or bromine substituents (e.g., Methyl 6-chloronicotinate, Methyl 6-(bromomethyl)nicotinate) increase electrophilicity, enabling use in cross-coupling reactions . Amino groups (e.g., cyclopropylamino, pyrrolidinyl) may improve solubility or target-binding affinity in CNS or cardiovascular therapies .

Safety Profiles :

  • Methyl 6-methylnicotinate exhibits moderate irritancy (skin/eyes/respiratory system) due to its ester and methyl groups .
  • Halogenated analogs (chloro, bromo) pose higher risks of hazardous decomposition under heat or incompatible storage conditions .

Biological Activity: Methyl 6-methylnicotinate is linked to CNS disorder treatments via D-amino acid oxidase inhibition . The cyclopropylamino analog is hypothesized to share vasodilation or anti-inflammatory properties observed in structurally related nicotinate esters .

Research Findings and Data

Penetration and Formulation Effects (Relevant to Nicotinate Esters)

A 1995 study compared skin penetration of nicotinate esters in different ointment formulations. Erythema induction (a proxy for drug penetration) varied significantly with excipient choice, suggesting that substituents like cyclopropylamino could influence bioavailability in topical applications .

Biological Activity

Methyl 6-(cyclopropylamino)nicotinate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of nicotinic acid derivatives. Its structural formula is characterized by the presence of a methyl ester and a cyclopropylamino group attached to the pyridine ring. This unique structure may confer specific biological activities that are being investigated.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compounds related to this compound. Research indicates that derivatives in this class exhibit significant activity against Plasmodium species, with some compounds showing an EC50 value as low as 40 nM against asexual stages of the malaria parasite. The mechanism involves targeting cytochrome b in the mitochondrial respiratory chain, which is crucial for parasite survival .

Table 1: Antimalarial Activity of Cyclopropyl Carboxamide Class

CompoundEC50 (nM)Cytotoxicity (CC50 > μM)
This compound40>40
WJM28040>40
Other derivativesVariesVaries

Pain Relief Efficacy

In clinical settings, methyl nicotinate (related to this compound) has been studied for its analgesic properties. A randomized controlled trial demonstrated that a topical formulation combining comfrey root extract and methyl nicotinate significantly alleviated acute back pain compared to placebo and single-agent treatments. The combination treatment showed a marked reduction in pain scores measured via visual analogue scales (VAS), indicating its efficacy in pain management .

Table 2: Efficacy of Topical Treatments for Pain Relief

Treatment GroupVAS Score ReductionStatistical Significance
Combination (comfrey + methyl nicotinate)Significant (p < 0.0001)Yes
Methyl nicotinate onlyModerateNo
PlaceboMinimalNo

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. In the context of antimalarial action, it has been established that this compound interferes with mitochondrial function in malaria parasites by inhibiting cytochrome b, leading to decreased energy production and eventual parasite death .

Furthermore, in pain relief applications, methyl nicotinate is believed to enhance blood flow and induce local vasodilation, contributing to its analgesic effects .

Case Studies and Research Findings

  • Antimalarial Studies : A study conducted on various cyclopropyl carboxamide derivatives revealed that structural modifications can significantly affect biological activity. The research emphasized the importance of lipophilicity and specific functional groups in enhancing efficacy while minimizing cytotoxicity .
  • Clinical Trials on Pain Relief : A multicenter trial involving 379 patients demonstrated that the combination of comfrey extract with methyl nicotinate yielded superior results in managing acute pain compared to individual treatments, showcasing the compound's therapeutic potential beyond its primary applications .

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 6-(cyclopropylamino)nicotinate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves esterification of 6-(cyclopropylamino)nicotinic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclopropylamine nucleophilicity.
  • Temperature control : Maintain 60–80°C to avoid side reactions (e.g., over-esterification).
  • Catalyst loading : 5–10 mol% H₂SO₄ balances reaction rate and byproduct formation.
    Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) ensures purity. Yield optimization (>75%) requires stoichiometric excess of cyclopropylamine (1.2–1.5 eq) .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer: Combine ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) for structural validation:

  • ¹H NMR : Look for cyclopropyl protons (δ 0.5–1.5 ppm) and methyl ester singlet (δ 3.8–3.9 ppm).
  • ¹³C NMR : Confirm ester carbonyl (δ ~165 ppm) and cyclopropyl carbons (δ 6–12 ppm).
  • HRMS : Match molecular ion [M+H]⁺ to theoretical m/z (C₁₁H₁₃N₂O₂⁺ = 221.0926).
    For regioselectivity, 2D NMR (COSY, HSQC) resolves substitution patterns on the pyridine ring .

Q. What functional group transformations are feasible with this compound?

Methodological Answer: The compound’s reactivity centers on:

  • Ester hydrolysis : Use NaOH/MeOH (1:4 v/v) to yield 6-(cyclopropylamino)nicotinic acid.
  • Cyclopropylamino substitution : React with electrophiles (e.g., acyl chlorides) under basic conditions (e.g., Et₃N).
  • Nitro group introduction (if applicable): Nitration with HNO₃/H₂SO₄ at 0–5°C for regioselective C-5 substitution .

Advanced Research Questions

Q. How does the cyclopropylamino group influence the compound’s electronic properties and reaction mechanisms?

Methodological Answer: The cyclopropyl group induces ring strain and hyperconjugation , enhancing nucleophilicity at the amino nitrogen. Computational studies (DFT, NBO analysis) reveal:

  • Electron donation : Cyclopropane’s bent bonds donate electron density to the pyridine ring, activating it for electrophilic substitution.
  • Steric effects : The rigid cyclopropane ring restricts rotation, favoring planar transition states in SNAr reactions.
    Experimental validation via Hammett plots (σ⁺ correlations) quantifies substituent effects on reaction rates .

Q. How can researchers design bioactivity assays to evaluate this compound’s interaction with nicotinic receptors?

Methodological Answer:

  • Receptor binding assays : Use radiolabeled [³H]-epibatidine in competitive binding studies (α4β2 nAChR subtypes).
  • Functional assays : Measure Ca²⁺ influx (Fluo-4 AM dye) in HEK293 cells expressing human nAChRs.
  • Dose-response curves : Fit data to Hill equations to calculate EC₅₀ and efficacy.
    Key controls : Include atropine (muscarinic antagonist) to rule off-target effects .

Q. How should researchers address contradictions in reported biological activity data for this compound analogs?

Methodological Answer: Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays).
  • Structural analogs : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) using SAR tables .
  • Orthogonal validation : Confirm antimicrobial activity via both MIC (broth dilution) and disk diffusion assays.
    Statistical tools : Use meta-analysis (e.g., random-effects models) to reconcile conflicting datasets .

Q. What computational strategies predict the metabolic stability of this compound?

Methodological Answer:

  • In silico ADME : Tools like SwissADME predict CYP450 metabolism (e.g., 3A4/2D6 oxidation).
  • Molecular docking : Simulate binding to hepatic enzymes (e.g., P450cam) to identify vulnerable sites.
  • MD simulations : Track esterase-mediated hydrolysis (e.g., plasma half-life estimation).
    Validation : Cross-check with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

Methodological Answer:

  • Directing groups : Install temporary groups (e.g., boronic esters) at C-2 to block undesired substitution.
  • Microwave-assisted synthesis : Enhances C-6 selectivity via rapid heating/cooling cycles.
  • Catalytic systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling at C-4/C-5 positions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-(cyclopropylamino)nicotinate
Reactant of Route 2
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Methyl 6-(cyclopropylamino)nicotinate

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